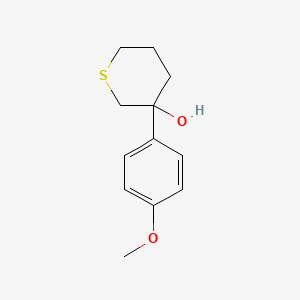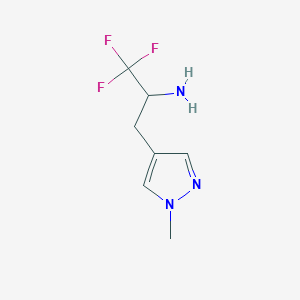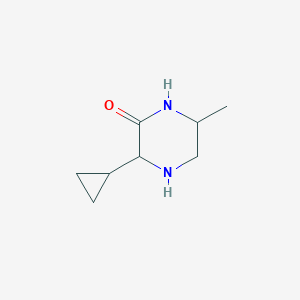![molecular formula C13H12F2N2O3S B13192767 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13192767.png)
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoromethoxyphenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoethanethiol with a suitable aldehyde or ketone to form the thiazolidine ring. The difluoromethoxyphenyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the difluoromethoxy group.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethoxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Aminoethyl)-5-{[4-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-{[4-chlorophenyl]methylidene}-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-{[4-fluorophenyl]methylidene}-1,3-thiazolidine-2,4-dione
Uniqueness
The presence of the difluoromethoxy group in 3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione distinguishes it from similar compounds. This group enhances its chemical stability and influences its reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H12F2N2O3S |
|---|---|
Poids moléculaire |
314.31 g/mol |
Nom IUPAC |
(5Z)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H12F2N2O3S/c14-12(15)20-9-3-1-8(2-4-9)7-10-11(18)17(6-5-16)13(19)21-10/h1-4,7,12H,5-6,16H2/b10-7- |
Clé InChI |
HOCCGSMGONITOP-YFHOEESVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)OC(F)F |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)


![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)
![1,5-Dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13192728.png)

![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)
![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)
